1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a diazepane ring, and a tetrahydrothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the diazepane ring. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane can be compared with other similar compounds, such as:
- 4-Methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 4-Phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-methyl-4-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-15-20-19(13-25-15)16-3-5-18(6-4-16)27(23,24)22-9-2-8-21(10-11-22)17-7-12-26-14-17/h3-6,13,17H,2,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRALRHSQDRJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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